3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid
Overview
Description
3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid is an organic compound with the molecular formula C16H24O3. It is known for its antioxidant properties and is used in various industrial applications. The compound is characterized by the presence of two tert-butyl groups and a hydroxy group attached to a phenyl ring, which is further connected to an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid typically involves the alkylation of phenol derivatives. One common method includes the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with a suitable acetic acid derivative under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are optimized to achieve high yields and purity. The product is then isolated through filtration, washing, and drying steps. Quality control measures are implemented to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Catalysts like palladium on carbon (Pd/C) or Lewis acids are employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various alkyl or aryl-substituted phenylacetic acids.
Scientific Research Applications
3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells and tissues.
Industry: Employed as a stabilizer in the production of plastics, rubber, and other materials.
Mechanism of Action
The antioxidant properties of 3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid are attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The hydroxy group on the phenyl ring plays a crucial role in this process. The compound interacts with reactive oxygen species (ROS) and other free radicals, thereby preventing oxidative damage to cells and materials .
Comparison with Similar Compounds
Similar Compounds
- 3,5-DI-Tert-butyl-4-hydroxyphenylpropionic acid
- 3,5-DI-Tert-butyl-4-hydroxybenzaldehyde
- 3,5-DI-Tert-butyl-4-hydroxybenzoic acid
Uniqueness
3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid is unique due to its specific structural features, including the acetic acid moiety, which differentiates it from other similar compounds. This structural uniqueness contributes to its distinct chemical reactivity and applications in various fields .
Properties
IUPAC Name |
2-(3,5-ditert-butyl-4-hydroxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-15(2,3)11-7-10(9-13(17)18)8-12(14(11)19)16(4,5)6/h7-8,19H,9H2,1-6H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMGIWHWWWXXME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379388 | |
Record name | (3,5-Di-tert-butyl-4-hydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1611-03-6 | |
Record name | 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1611-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Di-tert-butyl-4-hydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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